![molecular formula C24H27N5O2S2 B1193144 O-Benzyl-N-Methyl-L-Tyrosinamide](/img/structure/B1193144.png)
O-Benzyl-N-Methyl-L-Tyrosinamide
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Overview
Description
MS7 is a novel potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor.
Scientific Research Applications
Conformational Studies : A detailed conformational study of N-formyl-l-tyrosinamide, which shares structural similarities with O-Benzyl-N-Methyl-L-Tyrosinamide, was conducted using a genetic algorithm. This study evaluated the effects of hydroxyl substitution on the benzene ring and compared it with N-formyl-l-phenylalaninamide, revealing similarities in conformational geometries (Guerdaoui et al., 2017).
Tyrosine Hydroxylase Studies : Research on tyrosine hydroxylase, an enzyme closely related to tyrosine derivatives like O-Benzyl-N-Methyl-L-Tyrosinamide, involved studying the mechanism of benzylic hydroxylation. This research provides insights into the enzymatic processes that could be relevant for understanding the function of tyrosine derivatives (Frantom et al., 2002).
Pharmaceutical Applications : N-(2-Benzoylphenyl)-L-tyrosine derivatives have been identified as potent and selective PPARgamma agonists, indicating their potential use in treating conditions like type 2 diabetes. This research highlights the medicinal chemistry applications of tyrosine derivatives (Henke et al., 1998).
Enzymatic Catalysis Studies : Investigations into the kinetics of hydrolysis of N-benzoyl-l-arginine ethyl ester and N-acetyl-l-tyrosine ethyl ester by subtilisins offer insights into the enzymatic reactions involving tyrosine derivatives, relevant for understanding the biochemical properties of O-Benzyl-N-Methyl-L-Tyrosinamide (Glazer, 1967).
Stem Cell Harvesting : A new method for harvesting stem cells using a small molecule closely related to O-Benzyl-N-Methyl-L-Tyrosinamide could improve donor-patient treatment, demonstrating its potential in regenerative medicine (Nilsson & Cao, 2016).
Analytical Chemistry Applications : An enzyme electrode study using tyrosinase for detecting p-cresol in chloroform presents a potential analytical application for tyrosine derivatives in biochemical assays (Hall et al., 1988).
Enzyme Behavior in Organic Solvents : Research on tyrosinase's ability to catalyze reactions in organic solvents like isooctane provides insights into the enzyme's versatility, which can be applicable in studying O-Benzyl-N-Methyl-L-Tyrosinamide (Bru et al., 1989).
Biocatalytic Synthesis : A study on the biocatalytic synthesis of l-tyrosine derivatives from monosubstituted benzenes shows the potential for efficient production of tyrosine derivatives, relevant for compounds like O-Benzyl-N-Methyl-L-Tyrosinamide (Dennig et al., 2015).
Photooxidation Studies : The kinetics of photooxidation of tyrosine and its derivatives were studied, which is significant for understanding the photochemical properties of tyrosine derivatives (Criado et al., 2008).
Synthesis of Tyrosine-Sulphate Peptides : Research on the synthesis of tyrosine-sulphate containing peptides provides insights into synthetic methods that could be applicable for modifying tyrosine derivatives like O-Benzyl-N-Methyl-L-Tyrosinamide (Futaki et al., 1992).
properties
Product Name |
O-Benzyl-N-Methyl-L-Tyrosinamide |
---|---|
Molecular Formula |
C24H27N5O2S2 |
Molecular Weight |
481.633 |
IUPAC Name |
1-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)-3-(pyridin-3-ylmethyl)thiourea |
InChI |
InChI=1S/C24H27N5O2S2/c30-33(31,29-15-13-28(14-16-29)19-20-5-2-1-3-6-20)23-10-8-22(9-11-23)27-24(32)26-18-21-7-4-12-25-17-21/h1-12,17H,13-16,18-19H2,(H2,26,27,32) |
InChI Key |
LKHGLZDYVMMQOY-UHFFFAOYSA-N |
SMILES |
S=C(NCC1=CC=CN=C1)NC2=CC=C(S(=O)(N3CCN(CC4=CC=CC=C4)CC3)=O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MS7; MS-7; MS 7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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